8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is a complex heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. This compound features a fused ring system containing nitrogen atoms and exhibits potential biological activities, particularly in the field of medicinal chemistry. The presence of the 4-methylphenyl group enhances its pharmacological properties, making it a subject of interest in drug discovery.
8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is classified as an imidazotriazine derivative. It is part of a broader category of nitrogen-containing heterocycles that are known for their diverse biological activities.
The synthesis of 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Commonly used methods include:
For instance, one method involves heating a mixture of 4-methylphenyl hydrazine and appropriate diketones in the presence of an acid catalyst. The reaction typically requires refluxing conditions to facilitate cyclization and formation of the desired product. The yield and purity can be enhanced through recrystallization or chromatography techniques .
The molecular structure of 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is characterized by:
The compound's molecular formula is CHNO, with a molecular weight of approximately 246.27 g/mol. Crystallographic studies may provide further insights into its three-dimensional arrangement and bond lengths .
The compound can participate in various chemical reactions typical for heterocycles:
For example, electrophilic substitution reactions can be performed using halogenating agents or other electrophiles to modify the phenyl ring. The stability and reactivity are influenced by the electronic nature of substituents on the aromatic ring .
The mechanism by which 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors involved in cancer cell proliferation.
Studies have shown that triazine derivatives can inhibit certain kinases or induce apoptosis in cancer cells. This action is typically mediated through binding affinity and structural compatibility with target sites .
The potential applications of 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione include:
The synthesis of 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (molecular formula: C₁₂H₁₄N₄O₂, average mass: 246.270 g·mol⁻¹) follows a meticulously designed multi-step sequence [1]. The initial stage involves N-alkylation of hydantoin precursors, where 5,5-dimethylhydantoin undergoes regioselective N3-alkylation using aryl-functionalized alkyl halides under basic conditions (K₂CO₃, DMF, 80-85°C). This step achieves high regioselectivity (N3/N1 ratio >15:1) and yields (76-92%) for intermediates like 3-(4-methylbenzyl)-5,5-dimethylimidazolidine-2,4-dione [7]. Subsequent N1-alkylation introduces the imidazole moiety, typically employing ethyl 2-bromoacetate to form diester bridges. Cyclization is then achieved via hydrazine-mediated condensation under reflux, forming the tetrahydroimidazo[2,1-c][1,2,4]triazine scaffold after dehydration [1] [5].
Table 1: Core Chemical Data for 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₄N₄O₂ | [1] |
Average Mass | 246.270 g·mol⁻¹ | [1] |
Monoisotopic Mass | 246.111676 Da | [1] |
CAS Registry Number | 848892-95-5 | [1] |
Synonyms | 8-(4-Methylphenyl)hexahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | [1] [6] |
Table 2: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
N3-Alkylation | K₂CO₃, DMF, 85°C, benzyl bromide | 3-Benzyl-5,5-dimethylhydantoin | 92% |
N1-Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | 89% |
Hydrazine Cyclization | NH₂NH₂, EtOH, reflux | 7,8-Dihydroimidazo[5,1-c][1,2,4]triazine-3,6-dione | 78% |
Cyclization represents the pivotal stage for constructing the fused heterobicyclic core. Two dominant strategies exist:
Table 3: Comparison of Cyclization Methods
Method | Conditions | Time | Yield | Advantages |
---|---|---|---|---|
Hydrazine-Mediated | NH₂NH₂, EtOH, reflux | 12 h | 78% | Simplicity |
Thionation-Cyclization | P₂S₅ then MW, 100°C | 30 min | >85% | Speed, higher yield |
Aromatic aldehydes serve as critical electrophiles for introducing aryl substituents at the C8 position of the imidazotriazine core. In reductive amination routes, aldehydes like 4-methylbenzaldehyde condense with N-aminated precursors under mild acid catalysis (acetic acid), forming Schiff base intermediates [6]. Subsequent in situ reduction (NaBH₄) yields the 8-aryl-tetrahydro derivatives [5]. The electronic nature of the aryl group significantly impacts physicochemical properties:
Table 4: Impact of Aryl Substituents on Compound Properties
Aryl Group | Oxidation Potential (V) | Thermal Decomposition Onset (°C) | Solubility (mg/mL) |
---|---|---|---|
4-Methylphenyl | 0.98 | 305 | 0.15 |
2-Methylphenyl | 1.05 | 261 | 0.08 |
3-Chlorophenyl | 1.12 | 292 | 0.07 |
Sustainable synthesis of imidazotriazine derivatives emphasizes solvent reduction, energy efficiency, and catalytic acceleration:
Table 5: Green Synthesis Parameters
Approach | Conditions | Efficiency Gain | Environmental Benefit |
---|---|---|---|
Ethanol Solvent | Reflux, 80°C | Yield: 85% vs. 89% in DMF | Low toxicity, biodegradable |
MW Cyclization | 100°C, 30 min | Time reduction: 90% | Energy savings |
Electrochemical Analysis | Unmodified GCE, acetate buffer | LOD: 0.18 nmol·L⁻¹ (DIHB) | Solvent-free analysis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9